molecular formula C19H21N3O3S2 B3020222 4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 300712-90-7

4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3020222
CAS No.: 300712-90-7
M. Wt: 403.52
InChI Key: ZCQJEOFZWYFPMS-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Biological Activity

4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C17H20N3O3S2. The structure consists of a benzamide core linked to a benzothiazole moiety and a diethylsulfamoyl group, which may influence its biological interactions.

PropertyValue
Molecular Weight364.48 g/mol
CAS Number476276-67-2
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Intermediate : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Preparation of Benzamide Intermediate : Reaction of substituted aniline with a benzoyl chloride derivative.
  • Coupling Reaction : The final step involves coupling the benzothiazole intermediate with the benzamide intermediate using a coupling agent like EDCI.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases . The mechanism involves interrupting signaling pathways critical for tumor growth.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, particularly against bacterial strains. Its ability to interfere with bacterial cell wall synthesis contributes to its efficacy.

Neuroprotective Effects

A series of related benzothiazole derivatives were evaluated for neurotoxicity and anticonvulsant properties. Compounds showed promise in reducing seizure activity without significant neurotoxicity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell signaling.
  • Cell Membrane Interaction : It disrupts bacterial cell membranes, leading to cell death.

Case Studies

  • Anticancer Study : A study evaluated the anticancer properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition of cancer cell lines, suggesting its potential as a therapeutic agent .
  • Neurotoxicity Assessment : Another study assessed the neurotoxic effects of similar compounds and found that they did not exhibit significant toxicity while demonstrating anticonvulsant properties.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQJEOFZWYFPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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